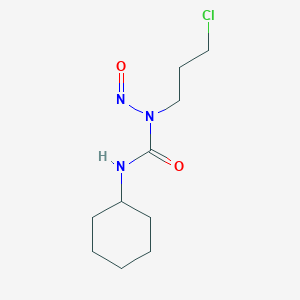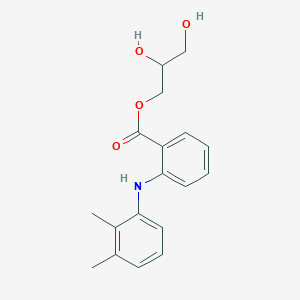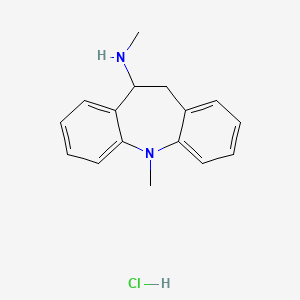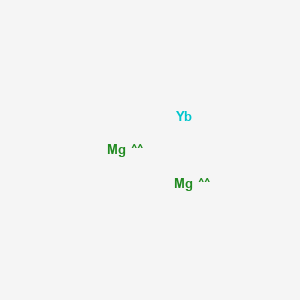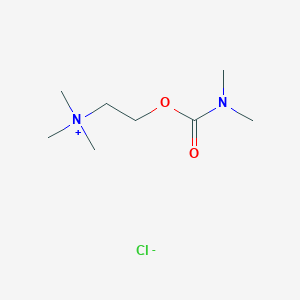![molecular formula C17H13NO2 B14719300 5,11-Dimethyl-2-oxo-2lambda~5~-[1]benzofuro[2,3-g]isoquinoline CAS No. 23018-36-2](/img/structure/B14719300.png)
5,11-Dimethyl-2-oxo-2lambda~5~-[1]benzofuro[2,3-g]isoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,11-Dimethyl-2-oxo-2lambda~5~-1benzofuro[2,3-g]isoquinoline is a complex organic compound that belongs to the class of heterocyclic compounds. It features a fused ring system combining benzofuran and isoquinoline structures, which are known for their diverse biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,11-Dimethyl-2-oxo-2lambda~5~-1benzofuro[2,3-g]isoquinoline typically involves multi-step organic reactions. One common method includes the cyclization of 2-alkynylbenzaldehyde hydrazone with dimethyl acetylenedicarboxylate (DMAD) in the presence of an iodine catalyst. This reaction proceeds through the formation of an iodinated azo-ylide dipole, followed by a [3+2]-cycloaddition .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. The use of continuous flow reactors and green chemistry principles could be explored to enhance the efficiency and sustainability of the production process.
化学反应分析
Types of Reactions
5,11-Dimethyl-2-oxo-2lambda~5~-1benzofuro[2,3-g]isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine, while nucleophilic substitutions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while substitution reactions can introduce various functional groups such as halides, alkyl groups, or nitro groups.
科学研究应用
5,11-Dimethyl-2-oxo-2lambda~5~-1benzofuro[2,3-g]isoquinoline has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a model compound in reaction mechanism studies.
Biology: It serves as a probe in biological assays to study enzyme interactions and cellular pathways.
Medicine: The compound’s structural features make it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory research.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 5,11-Dimethyl-2-oxo-2lambda~5~-1benzofuro[2,3-g]isoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fused ring system allows it to fit into the active sites of enzymes, potentially inhibiting their activity. Additionally, it may interact with cellular pathways involved in signal transduction, leading to various biological effects.
相似化合物的比较
Similar Compounds
Isoquinoline: A simpler structure with similar biological activities.
Benzofuran: Shares the benzofuran ring system but lacks the isoquinoline component.
Quinoline: Another heterocyclic compound with a similar fused ring system.
Uniqueness
5,11-Dimethyl-2-oxo-2lambda~5~-1benzofuro[2,3-g]isoquinoline is unique due to its specific combination of benzofuran and isoquinoline rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
23018-36-2 |
|---|---|
分子式 |
C17H13NO2 |
分子量 |
263.29 g/mol |
IUPAC 名称 |
5,11-dimethyl-2-oxido-[1]benzofuro[2,3-g]isoquinolin-2-ium |
InChI |
InChI=1S/C17H13NO2/c1-10-14-9-18(19)8-7-12(14)11(2)17-16(10)13-5-3-4-6-15(13)20-17/h3-9H,1-2H3 |
InChI 键 |
JSWKLJVGXKJYBJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C=C[N+](=CC2=C(C3=C1OC4=CC=CC=C43)C)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



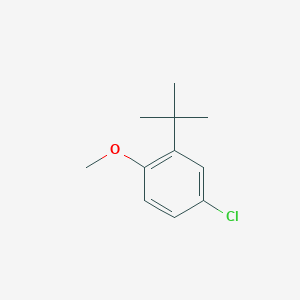
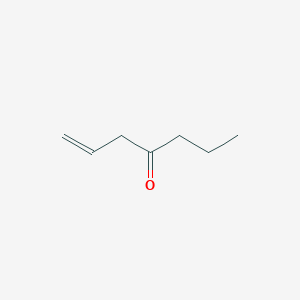

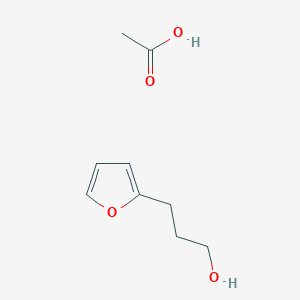
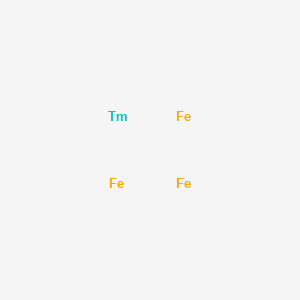
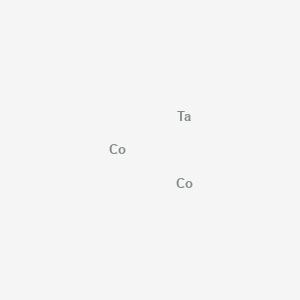

![Trimethyl[(trimethylsilyl)methoxy]silane](/img/structure/B14719264.png)
